N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a fluorobenzene sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group is introduced via sulfonylation, where 4-fluorobenzenesulfonyl chloride reacts with the benzothiazole derivative in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like ammonia, primary amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, thiols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activity, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide
- N-(1,3-benzothiazol-6-yl)-2-(4-chlorobenzenesulfonyl)acetamide
- N-(1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide
Uniqueness
N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide stands out due to the presence of the fluorobenzene sulfonyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in drug design and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-13-14(7-11)22-9-17-13/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYHEQPGWJCZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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